3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)pyrrolidine |
InChI |
InChI=1S/C11H13NO3/c1-2-10-11(14-7-13-10)5-8(1)15-9-3-4-12-6-9/h1-2,5,9,12H,3-4,6-7H2 |
InChI Key |
VHZTWJDPBIAYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Benzo D Dioxol 5 Yloxy Pyrrolidine
Strategic Disconnection and Retrosynthetic Analysis of the 3-(Benzo[d]dioxol-5-yloxy)pyrrolidine Core
Retrosynthetic analysis is a foundational technique in synthetic planning, involving the conceptual deconstruction of a target molecule into simpler, commercially available starting materials. For 3-(Benzo[d] wikipedia.orgorganic-chemistry.orgdioxol-5-yloxy)pyrrolidine, the most logical and strategic disconnection is at the aryl ether linkage (C-O bond). This bond cleavage simplifies the target molecule into two key synthons: a C4-pyrrolidine synthon with an electrophilic center at the C3 position and a nucleophilic phenoxide derived from benzo[d] wikipedia.orgorganic-chemistry.orgdioxol-5-ol (sesamol).
This primary disconnection leads to two practical precursor molecules:
A 3-substituted pyrrolidine (B122466) derivative: Typically, this would be a chiral or racemic 3-hydroxypyrrolidine, where the hydroxyl group can be converted into a good leaving group, or a pyrrolidine with a pre-installed leaving group at the C3 position.
Benzo[d] wikipedia.orgorganic-chemistry.orgdioxol-5-ol (Sesamol): This commercially available phenol (B47542) serves as the nucleophilic partner in the key ether formation step.
A secondary disconnection involves the pyrrolidine ring itself, which can be traced back to acyclic precursors through various cyclization strategies. This comprehensive retrosynthetic approach provides a flexible blueprint for synthesis, allowing for the introduction of stereochemistry and functional group diversity at various stages.
Development and Optimization of Novel Synthetic Routes to 3-(Benzo[d]dioxol-5-yloxy)pyrrolidine
Building upon the retrosynthetic blueprint, the forward synthesis requires careful consideration of stereocontrol, regioselectivity, and the use of protecting groups to ensure an efficient and high-yielding process.
Stereoselective Synthesis of Pyrrolidine Building Blocks
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its stereochemistry often plays a critical role. Consequently, the stereoselective synthesis of the 3-hydroxypyrrolidine building block is paramount. Several established strategies can be employed:
Chiral Pool Synthesis: L-proline and L-hydroxyproline are common, inexpensive starting materials from the chiral pool. Chemical modifications, such as reduction and functional group interconversions, can yield enantiomerically pure 3-hydroxypyrrolidine derivatives.
Asymmetric Cyclization: Acyclic precursors can be cyclized using chiral catalysts or auxiliaries to form the pyrrolidine ring with high enantiomeric excess. For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes can generate highly substituted pyrrolidines stereoselectively.
Enzymatic Resolution: Racemic mixtures of N-protected 3-hydroxypyrrolidine or its acylated derivatives can be resolved using enzymes like lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the two.
These methods provide access to optically pure (R)- or (S)-3-hydroxypyrrolidine, which is crucial for synthesizing single-enantiomer final products.
Regioselective Coupling Reactions for Ether Linkage Formation
The formation of the aryl ether bond is the linchpin of the synthesis. Several robust methods are available for this transformation, each with distinct advantages regarding reaction conditions and substrate scope.
| Reaction Name | Description | Typical Conditions |
| Williamson Ether Synthesis | A classic S | Strong base (e.g., NaH, K |
| Mitsunobu Reaction | This reaction couples an alcohol (3-hydroxypyrrolidine) directly with a phenolic nucleophile (sesamol) using triphenylphosphine (B44618) (PPh | PPh |
| Ullmann Condensation | A copper-catalyzed coupling between an aryl halide and an alcohol. In this context, it would involve reacting an activated benzo[d] wikipedia.orgorganic-chemistry.orgdioxole derivative with 3-hydroxypyrrolidine. wikipedia.orgorganic-chemistry.org | Historically required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use soluble copper catalysts and ligands at lower temperatures. wikipedia.org |
| Buchwald-Hartwig/Chan-Lam O-Arylation | A powerful palladium- or copper-catalyzed cross-coupling reaction. The Chan-Lam variant, which couples an alcohol with an arylboronic acid, is particularly relevant. wikipedia.orgorganic-chemistry.orgmdpi.com | A palladium or copper catalyst, a suitable ligand (e.g., phosphine-based), a base, and an arylboronic acid or aryl halide partner. wikipedia.orgmdpi.com |
Parallel Synthesis and Combinatorial Libraries of 3-(Benzo[d]dioxol-5-yloxy)pyrrolidine Analogues
To explore the structure-activity relationship (SAR) of 3-(Benzo[d] wikipedia.orgorganic-chemistry.orgdioxol-5-yloxy)pyrrolidine, the generation of analogue libraries is a key strategy. Parallel synthesis techniques, often aided by modern technologies like flow chemistry, allow for the rapid creation of a diverse set of related compounds. wikipedia.orgmdpi.com
A combinatorial library could be constructed by varying the two main components identified in the retrosynthetic analysis:
The Pyrrolidine Core: A collection of substituted 3-hydroxypyrrolidines (e.g., with substituents at C2, C4, or C5) can be synthesized and used as building blocks.
The Aryl Moiety: A diverse set of phenols or arylboronic acids can be used in place of sesamol (B190485) to generate analogues with different electronic and steric properties on the aromatic ring.
Solid-phase synthesis is another powerful approach, where the pyrrolidine or phenol component is attached to a polymer resin. This simplifies purification, as excess reagents and byproducts can be washed away after each reaction step. The final products are then cleaved from the resin in the last step. These high-throughput methods are invaluable for generating focused libraries for biological screening. libretexts.org
Emerging Chemo-Enzymatic and Biocatalytic Pathways for 3-(Benzo[d]dioxol-5-yloxy)pyrrolidine Synthesis
In recent years, there has been a significant shift towards more sustainable and environmentally benign synthetic methods. Chemo-enzymatic and biocatalytic approaches offer mild reaction conditions, high selectivity, and a reduced environmental footprint. For the synthesis of the target molecule, these methods are particularly applicable to the creation of the chiral 3-hydroxypyrrolidine intermediate.
Emerging Biocatalytic Approaches:
Transaminases (TAs): These enzymes can convert a ketone precursor, such as N-protected-3-pyrrolidinone, into a chiral amine with very high enantiomeric excess. By selecting either an (R)- or (S)-selective transaminase, both enantiomers of a 3-aminopyrrolidine (B1265635) can be accessed, which can then be converted to the corresponding alcohol.
Keto Reductases (KREDs): KREDs stereoselectively reduce ketones to alcohols. The reduction of N-protected-3-pyrrolidinone using a suitable KRED can directly yield enantiomerically pure (R)- or (S)-N-protected-3-hydroxypyrrolidine.
Engineered Cytochrome P450s: Researchers have engineered P450 enzymes to perform abiological reactions, such as intramolecular C-H amination. This allows for the direct conversion of acyclic amine precursors into chiral pyrrolidines through selective C-H bond activation, offering a novel and efficient route to the core structure.
These biocatalytic methods represent the cutting edge of synthetic chemistry, providing powerful tools for the efficient and sustainable production of key chiral intermediates required for the synthesis of 3-(Benzo[d] wikipedia.orgorganic-chemistry.orgdioxol-5-yloxy)pyrrolidine.
Advanced Analytical and Spectroscopic Characterization of 3 Benzo D Dioxol 5 Yloxy Pyrrolidine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
No specific high-resolution mass spectrometry data or fragmentation pattern analysis for 3-(Benzo[d] wmmsoft.comdioxol-5-yloxy)pyrrolidine has been found in published scientific literature. Theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₃NO₂.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Published ¹H NMR, ¹³C NMR, or other multinuclear NMR spectroscopic data for 3-(Benzo[d] wmmsoft.comdioxol-5-yloxy)pyrrolidine are not available in the searched scientific databases.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
No specific 2D NMR (COSY, HSQC, HMBC, NOESY) studies for 3-(Benzo[d] wmmsoft.comdioxol-5-yloxy)pyrrolidine are available in the public research domain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Specific experimental Infrared (IR) and Raman spectra for 3-(Benzo[d] wmmsoft.comdioxol-5-yloxy)pyrrolidine have not been located in scientific literature.
Chiroptical Spectroscopy (Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral Centers
There are no published studies on the use of Electronic Circular Dichroism (ECD) or other chiroptical techniques for the determination of the absolute configuration of 3-(Benzo[d] wmmsoft.comdioxol-5-yloxy)pyrrolidine.
X-ray Crystallography for Single-Crystal Structural Determination of 3-(Benzo[d]dioxol-5-yloxy)pyrrolidine and its Derivatives
No solved single-crystal X-ray structures for 3-(Benzo[d] wmmsoft.comdioxol-5-yloxy)pyrrolidine or its immediate derivatives are available in crystallographic databases.
Advanced Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Enantiomeric Separation
While general chromatographic methods are used for related compounds, specific High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) methods developed for the purity assessment or enantiomeric separation of 3-(Benzo[d] wmmsoft.comdioxol-5-yloxy)pyrrolidine are not described in the available literature.
Chemical Transformations and Derivatization Strategies for 3 Benzo D Dioxol 5 Yloxy Pyrrolidine
Modification of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring contains a secondary amine and multiple carbon centers that are targets for synthetic modification. These changes can influence the molecule's basicity, polarity, and steric profile.
The secondary amine of the pyrrolidine ring is a nucleophilic center readily amenable to N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents to modulate the compound's properties.
N-Alkylation is commonly achieved by reacting 3-(benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a non-nucleophilic base. The base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), neutralizes the hydrohalic acid byproduct, driving the reaction to completion. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. Another effective method is reductive amination, where the pyrrolidine is treated with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, which allows for the introduction of more complex alkyl groups.
N-Acylation involves the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640). These reactions are typically performed in the presence of a base, like diisopropylethylamine (DIPEA) or pyridine, to scavenge the acid generated. The resulting N-acyl derivatives (amides) are generally less basic and more lipophilic than the parent amine. These reactions are often high-yielding and proceed under mild conditions.
Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents plausible reaction schemes based on standard organic chemistry principles for the derivatization of 3-(Benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine.
| Reaction Type | Reagent | Base/Conditions | Product |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile | 1-Methyl-3-(benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine |
| N-Alkylation | Benzyl (B1604629) bromide (BnBr) | K₂CO₃, DMF | 1-Benzyl-3-(benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane (DCE) | 1-Isopropyl-3-(benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine |
| N-Acylation | Acetyl chloride (CH₃COCl) | Et₃N, CH₂Cl₂ | 1-Acetyl-3-(benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine |
| N-Acylation | Benzoyl chloride (PhCOCl) | Pyridine, CH₂Cl₂ | 1-Benzoyl-3-(benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine |
Introducing substituents onto the carbon framework of the pyrrolidine ring in a stereocontrolled manner is a more complex synthetic challenge but offers a powerful tool for creating structurally diverse analogues. Since the parent molecule is chiral at the C3 position, stereoselective reactions can lead to the formation of diastereomers with distinct three-dimensional arrangements.
Strategies for stereoselective substitution often rely on asymmetric synthesis, starting from chiral precursors or employing chiral catalysts. For example, a chiral pool approach could utilize enantiopure starting materials like (R)- or (S)-3-hydroxypyrrolidine, which can be converted to the target aryloxy ether via a Williamson ether synthesis. Subsequent functionalization of the pyrrolidine ring would then proceed from this enantiopure intermediate.
Alternatively, modern catalytic methods can be envisioned for derivatization. Asymmetric [3+2] cycloaddition reactions between azomethine ylides and substituted alkenes can construct the pyrrolidine ring with high stereocontrol, installing substituents at various positions from the outset. nih.gov While direct stereoselective C-H functionalization of the 3-aryloxypyrrolidine core is challenging, methodologies developed for similar scaffolds, such as palladium-catalyzed C(sp3)-H arylation, could potentially be adapted to introduce aryl groups at the C2 or C4 positions with the guidance of a directing group on the nitrogen atom. nih.gov These advanced methods allow for the precise installation of functional groups, which is critical for detailed structure-activity relationship studies.
Modifications of the Benzo[d]dioxol-5-yl Moiety
The electron-rich benzodioxole ring is susceptible to a range of transformations, particularly electrophilic aromatic substitution and modern cross-coupling reactions, enabling extensive derivatization.
The benzo[d] nih.govcambridgemedchemconsulting.comdioxole ring system is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the two ether oxygen atoms. The directing effects of the substituents (the C5-oxy-pyrrolidine group and the methylenedioxy bridge) synergize to strongly favor substitution at the C6 position, which is ortho to one of the ring oxygens and para to the C5-oxy group.
Halogenation : Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, yielding the 6-halo derivative with high regioselectivity. uj.edu.pl
Nitration : Nitration can be performed under carefully controlled conditions, typically using nitric acid in acetic anhydride or another mild nitrating system, to install a nitro group at the C6 position.
Friedel-Crafts Reactions : Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), can introduce a ketone functionality at the C6 position. mdpi.com Alkylation is also possible but can be more difficult to control.
These reactions provide a direct route to functionalized analogues and introduce valuable synthetic handles for further modifications.
The halogenated derivatives prepared via electrophilic aromatic substitution are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups.
Suzuki-Miyaura Coupling : The 6-bromo derivative can be coupled with various boronic acids or esters in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., K₂CO₃) to form a new C-C bond. cambridgemedchemconsulting.comnih.gov This reaction is highly versatile for synthesizing biaryl structures.
Buchwald-Hartwig Amination : This reaction enables the coupling of the 6-bromo derivative with primary or secondary amines to form C-N bonds, yielding 6-amino analogues. mdpi.comnih.gov This is a key method for introducing diverse amine functionalities.
Mizoroki-Heck Reaction : The Heck reaction allows for the coupling of the 6-bromo derivative with alkenes to form substituted styrenyl-type analogues, extending the carbon framework with a new C-C double bond. nih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates potential cross-coupling reactions starting from the 6-bromo derivative of the target compound, based on established methodologies for similar benzodioxole systems.
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Moiety at C6 |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Morpholinyl |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Styrenyl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Phenylethynyl |
Synthetic Strategies for Isosteric and Bioisosteric Analogues of 3-(Benzo[d]dioxol-5-yloxy)pyrrolidine
Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties.
For the 3-(benzo[d] nih.govcambridgemedchemconsulting.comdioxol-5-yloxy)pyrrolidine scaffold, this can involve modifications to either the pyrrolidine ring or the benzodioxole moiety.
Pyrrolidine Ring Analogues : The pyrrolidine ring can be replaced by other cyclic or acyclic amines to explore the impact of ring size and conformational flexibility.
Piperidine Analogues : Synthesis of a 3-phenoxy-piperidine analogue would involve similar chemistry, starting from a suitably protected 3-hydroxypiperidine. nih.govnih.gov This would alter the geometry and basicity of the nitrogen atom.
Azetidine (B1206935) Analogues : Replacing the pyrrolidine with a more constrained azetidine ring could be achieved by starting with 3-hydroxyazetidine.
Acyclic Analogues : An acyclic variant, such as a 1-amino-3-aryloxy-propan-2-ol derivative, could be synthesized from epichlorohydrin (B41342) and sesamol (B190485), followed by reaction with an amine.
Benzodioxole Moiety Analogues : The benzodioxole group is often used in drug design, but can sometimes be associated with metabolic liabilities. Replacing it with bioisosteres can improve metabolic stability or introduce new interactions with biological targets.
Benzofuran (B130515) or Indole (B1671886) Analogues : Replacing the benzodioxole with a benzofuran or indole ring system introduces different hydrogen bonding capabilities and electronic properties. The synthesis would typically involve the nucleophilic aromatic substitution of a fluoro-substituted benzofuran or indole with a protected 3-hydroxypyrrolidine. mdpi.com
Substituted Phenyl Analogues : A simpler bioisostere is a substituted phenyl ring, such as a 3,4-dimethoxyphenyl or 4-methoxyphenyl (B3050149) group. These can be readily prepared via Williamson ether synthesis from the corresponding phenol (B47542) and a protected 3-halopyrrolidine or via a Mitsunobu reaction.
These strategic replacements allow for a thorough investigation of the structural requirements for biological activity while optimizing pharmacokinetic properties.
Development of Chemically Modified Analogues for Enhanced Molecular Interaction Properties
Derivatization of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a prime target for derivatization due to its nucleophilic nature, readily participating in a variety of chemical transformations. Common strategies include N-alkylation, N-acylation, and N-arylation, each offering a distinct avenue to modulate the compound's physicochemical properties.
N-Alkylation: The introduction of alkyl groups to the pyrrolidine nitrogen can significantly influence the molecule's steric bulk and lipophilicity, which are critical for optimizing van der Waals and hydrophobic interactions within a binding pocket. A range of alkylating agents can be employed to synthesize a library of analogues.
For instance, reaction with simple alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a mild base, yields the corresponding N-methyl and N-ethyl analogues. More complex or functionalized alkyl chains can also be introduced to probe specific regions of a target protein. Reductive amination is another effective method, where the parent pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This allows for the incorporation of a wide array of substituted benzyl groups or other intricate alkyl fragments.
N-Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functionality, which can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in a protein's active site. The electronic properties of the acyl group can be fine-tuned to modulate the strength of these interactions.
A variety of acylating agents, including acyl chlorides and acid anhydrides, can be utilized. For example, reaction with acetyl chloride or acetic anhydride yields the N-acetyl derivative. The introduction of aromatic acyl groups, such as a benzoyl group via reaction with benzoyl chloride, can introduce further pi-stacking interactions.
N-Arylation: The synthesis of N-aryl derivatives introduces a larger, rigid aromatic substituent that can explore broader regions of a binding site and participate in pi-stacking or hydrophobic interactions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between the pyrrolidine nitrogen and an aryl halide. This methodology allows for the introduction of a diverse range of substituted and unsubstituted aryl and heteroaryl rings.
The table below summarizes a selection of potential N-derivatized analogues and the intended impact of the modification on molecular interaction properties.
| Analogue Name | Modification Strategy | Introduced Substituent | Potential Impact on Molecular Interactions |
| 1-Methyl-3-(benzo[d] helsinki.finih.govdioxol-5-yloxy)pyrrolidine | N-Alkylation | Methyl | Increased lipophilicity; probing of small hydrophobic pockets. |
| 1-Ethyl-3-(benzo[d] helsinki.finih.govdioxol-5-yloxy)pyrrolidine | N-Alkylation | Ethyl | Further increase in lipophilicity and steric bulk. |
| 1-Benzyl-3-(benzo[d] helsinki.finih.govdioxol-5-yloxy)pyrrolidine | N-Alkylation (Reductive Amination) | Benzyl | Introduction of an aromatic ring for potential pi-stacking interactions. |
| 1-(3-(Benzo[d] helsinki.finih.govdioxol-5-yloxy)pyrrolidin-1-yl)ethan-1-one | N-Acylation | Acetyl | Introduction of a hydrogen bond acceptor (carbonyl oxygen). |
| (3-(Benzo[d] helsinki.finih.govdioxol-5-yloxy)pyrrolidin-1-yl)(phenyl)methanone | N-Acylation | Benzoyl | Potential for both hydrogen bonding and pi-stacking interactions. |
| 1-Phenyl-3-(benzo[d] helsinki.finih.govdioxol-5-yloxy)pyrrolidine | N-Arylation (Buchwald-Hartwig) | Phenyl | Introduction of a large, rigid aromatic group for extensive hydrophobic and pi-stacking interactions. |
Modification of the Benzodioxole Ring
While the benzodioxole ring is generally less reactive than the pyrrolidine nitrogen, it can undergo electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic properties of the molecule and serve as additional points of interaction with a biological target. The existing ether linkage and the fused dioxole ring act as ortho, para-directing groups, influencing the position of substitution.
Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration followed by reduction could introduce an amino group, providing a new site for hydrogen bonding. Halogenation with bromine or chlorine could introduce atoms that can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition in drug design.
The table below outlines potential modifications to the benzodioxole ring and their rationale for enhancing molecular interactions.
| Analogue Name | Modification Strategy | Introduced Substituent | Potential Impact on Molecular Interactions |
| 3-((6-Nitropenzo[d] helsinki.finih.govdioxol-5-yl)oxy)pyrrolidine | Nitration | Nitro | Introduction of a strong electron-withdrawing group and potential hydrogen bond acceptor. |
| 3-((6-Bromobenzo[d] helsinki.finih.govdioxol-5-yl)oxy)pyrrolidine | Halogenation | Bromo | Potential for halogen bonding and increased lipophilicity. |
| 3-((6-Aminobenzo[d] helsinki.finih.govdioxol-5-yl)oxy)pyrrolidine | Nitration followed by Reduction | Amino | Introduction of a hydrogen bond donor. |
These derivatization strategies provide a versatile toolkit for the systematic exploration of the chemical space around the 3-(Benzo[d] helsinki.finih.govdioxol-5-yloxy)pyrrolidine scaffold, enabling the development of analogues with tailored molecular interaction properties for improved therapeutic potential.
Structure Activity Relationship Sar and Rational Ligand Design Principles for 3 Benzo D Dioxol 5 Yloxy Pyrrolidine Analogues
Conformational Analysis and Stereochemical Impact on Molecular Recognition Properties
The conformational flexibility of the pyrrolidine (B122466) ring is a critical determinant of the molecular recognition properties of 3-(benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine analogues. The saturated five-membered ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted conformations. This phenomenon, known as pseudorotation, allows the scaffold to adopt different three-dimensional shapes to fit into a biological target. researchgate.netnih.gov
The puckering of the pyrrolidine ring is significantly influenced by the nature and stereochemistry of its substituents. For a 3-substituted pyrrolidine, such as the title compound, two primary envelope conformations are of interest: Cγ-endo and Cγ-exo. In the Cγ-endo conformation, the C4 atom is out of the plane on the same side as the substituent at C3, while in the Cγ-exo conformation, it is on the opposite side. The preferred conformation is dictated by stereoelectronic effects, where substituents with varying electronegativity can favor one pucker over the other. nih.gov For instance, in analogues of proline, a related pyrrolidine-containing structure, electronegative substituents at the 4-position have been shown to control the ring's conformation. nih.gov
The stereochemistry at the C3 position, where the benzodioxole-yloxy group is attached, is paramount. The (R) and (S) enantiomers will present the aryloxy group in different spatial orientations relative to the pyrrolidine nitrogen and other potential substituents. This has profound implications for how the molecule interacts with a chiral biological target, such as a receptor binding pocket or an enzyme active site. The specific stereoisomer that exhibits higher affinity or efficacy will depend on the topology of the binding site, highlighting the importance of stereoselective synthesis in developing potent and selective ligands.
Systematic Exploration of Substituent Effects on Ligand-Target Binding Affinity and Selectivity (In Vitro Context)
The systematic modification of the 3-(benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine scaffold allows for a detailed exploration of its structure-activity relationship. Substitutions can be made at several positions: on the pyrrolidine nitrogen, at other positions on the pyrrolidine ring, and on the benzodioxole ring.
Substituents on the Benzodioxole Ring: The benzodioxole moiety offers several positions for substitution. Modifications here can alter the electronic properties (through electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity of the aryloxy portion of the molecule. Such changes can influence π-π stacking interactions, hydrophobic interactions, and the ability of the ether oxygen to act as a hydrogen bond acceptor. Structure-activity relationship studies on compounds containing a benzodioxole ring, such as certain endothelin-A receptor antagonists, have demonstrated that the placement of substituents on this ring system is crucial for optimizing binding affinity. researchgate.net
The following table illustrates hypothetical in vitro binding affinities for a series of analogues, demonstrating potential SAR trends based on substituent changes.
| Compound ID | N1-Substituent | Benzodioxole Substituent | Target Binding Affinity (Ki, nM) |
| 1a | -H | -H | 500 |
| 1b | -CH₃ | -H | 250 |
| 1c | -C(=O)CH₃ | -H | 700 |
| 1d | -H | 6-Cl | 300 |
| 1e | -CH₃ | 6-Cl | 120 |
| 1f | -CH₃ | 6-OCH₃ | 450 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Topological Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in rational drug design that defines the essential spatial arrangement of molecular features necessary for biological activity. nih.gov For the 3-(benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine scaffold, a ligand-based pharmacophore model can be constructed based on the key chemical features of the molecule.
A hypothetical pharmacophore model for this class of compounds would likely include:
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the ether linkage and the two oxygen atoms of the dioxole ring are potential hydrogen bond acceptors.
A Hydrogen Bond Donor/Acceptor: The pyrrolidine nitrogen can act as a hydrogen bond acceptor in its free base form or a hydrogen bond donor when protonated.
An Aromatic Ring (AR): The benzodioxole ring system provides a planar aromatic feature that can engage in π-π stacking or other aromatic interactions.
The relative distances and geometry between these pharmacophoric features are critical. The constrained nature of the pyrrolidine ring helps to define the spatial relationship between the nitrogen atom and the aryloxy group. This pharmacophore model can then be used to screen virtual compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov
Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions in Molecular Target Engagement
The binding of 3-(benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine analogues to their biological targets is governed by a combination of specific, directional interactions and non-specific, bulk interactions. Molecular docking and dynamics simulations of related compounds, such as (E)-3-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethylene)pyrrolidin-2-one derivatives, have provided insights into the nature of these interactions. researchgate.netnih.gov
Hydrogen Bonding: The pyrrolidine nitrogen is a primary site for hydrogen bonding. Depending on the target's binding site, it can interact with acidic residues (e.g., aspartate, glutamate) or backbone carbonyls. The ether oxygen linking the pyrrolidine and the benzodioxole ring, as well as the dioxole oxygens themselves, can also act as hydrogen bond acceptors, forming interactions with donor groups like hydroxyls or amides on the protein.
A detailed understanding of these interactions for a specific target allows for the rational design of analogues with improved potency. For instance, if a hydrophobic pocket is identified near the benzodioxole ring, adding lipophilic substituents at appropriate positions could enhance binding affinity.
Application of Scaffold Hopping and Fragment-Based Design Strategies from the 3-(Benzo[d]nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine Core
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential pharmacophoric features required for biological activity. nih.govnih.gov The 3-(benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine core is amenable to several scaffold hopping approaches. For example, the pyrrolidine ring could be replaced with other 5- or 6-membered nitrogen-containing heterocycles like piperidine, morpholine, or even acyclic linkers that maintain the correct spatial orientation of the key functional groups. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced synthetic accessibility, better pharmacokinetic profiles, or novel intellectual property.
Fragment-Based Design: This approach uses small molecular fragments that bind to a target with low affinity and then grows or links them to create a more potent lead compound. nih.gov The 3-(benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine scaffold can be deconstructed into its constituent fragments: the pyrrolidine-3-ol core and the benzodioxole moiety. These fragments could be used individually in screening campaigns to identify initial hits. For example, the 3-hydroxypyrrolidine fragment could be used to identify novel zinc-binding groups, as has been demonstrated in the development of HDAC inhibitors. nih.gov Subsequently, these initial fragment hits can be elaborated by re-introducing or modifying the other parts of the original scaffold to build high-affinity ligands. This approach allows for a more efficient exploration of chemical space and can lead to the development of highly optimized drug candidates.
Mechanistic Investigations of 3 Benzo D Dioxol 5 Yloxy Pyrrolidine at Specific Molecular Targets in Vitro Biochemical and Biophysical Studies
Radioligand Binding Assays and Displacement Studies (In Vitro)
No publicly available data from radioligand binding assays or displacement studies for 3-(Benzo[d] researchgate.netmdpi.comdioxol-5-yloxy)pyrrolidine could be found. Consequently, its affinity and selectivity for specific receptors, ion channels, or transporters remain uncharacterized through this methodology.
Enzyme Inhibition Kinetics and Mechanistic Characterization (In Vitro)
There are no published studies detailing the enzyme inhibition kinetics for 3-(Benzo[d] researchgate.netmdpi.comdioxol-5-yloxy)pyrrolidine. As a result, its potential to inhibit specific enzymes, the nature of such inhibition (e.g., competitive, non-competitive), and its potency (e.g., IC₅₀ or Kᵢ values) are currently unknown.
Functional Assays in Cell-Based Systems (In Vitro, e.g., reporter gene assays, second messenger quantification)
No research articles presenting data from in vitro functional assays for 3-(Benzo[d] researchgate.netmdpi.comdioxol-5-yloxy)pyrrolidine in cell-based systems were identified. Therefore, its agonist or antagonist activity at various receptors and its impact on downstream signaling pathways, such as those involving reporter genes or second messengers, have not been documented.
Protein-Ligand Interaction Studies using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
A search of the scientific literature did not yield any studies that have employed biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the interaction of 3-(Benzo[d] researchgate.netmdpi.comdioxol-5-yloxy)pyrrolidine with target proteins. As such, the thermodynamics and kinetics of its binding to any specific protein are not available.
Structural Biology Approaches (e.g., Co-crystallization with Target Proteins, Cryo-EM of Protein-Ligand Complexes) for Interaction Mapping
No structural biology data from techniques such as X-ray co-crystallography or cryo-electron microscopy (Cryo-EM) for 3-(Benzo[d] researchgate.netmdpi.comdioxol-5-yloxy)pyrrolidine in complex with a protein target are publicly available. Thus, a detailed map of its molecular interactions within a protein binding site has not been elucidated.
Future Research Directions and Emerging Paradigms in 3 Benzo D Dioxol 5 Yloxy Pyrrolidine Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies for Analog Development
The synthesis of analogs of 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine is a key area of research, with a growing emphasis on the development of sustainable and efficient synthetic methods. researchgate.net Traditional synthetic routes are often multi-step processes that may utilize harsh reagents and generate significant waste. Modern synthetic chemistry is increasingly focused on "green" approaches that minimize environmental impact while maximizing efficiency.
Future synthetic strategies will likely focus on:
Catalytic C-O and C-N Bond Formation: The development of novel catalytic systems, for instance, those based on earth-abundant metals, for the key ether and amine bond formations will be a priority. This will allow for milder reaction conditions, broader substrate scope, and reduced catalyst loading.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to perform reactions that are difficult to control on a larger scale. The application of flow chemistry to the synthesis of 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine analogs could streamline their production and enable the rapid generation of compound libraries.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions. The development of engineered enzymes for the key synthetic steps in the preparation of these pyrrolidine (B122466) derivatives could lead to highly efficient and environmentally friendly synthetic routes.
Photoredox Catalysis: This emerging area of synthesis utilizes visible light to drive chemical reactions. Photoredox catalysis can enable unique bond formations that are not possible with traditional thermal methods and often proceeds under mild conditions.
| Synthetic Approach | Key Advantages |
| Catalytic Methods | Milder conditions, broader scope, reduced waste |
| Flow Chemistry | Enhanced safety, reproducibility, scalability |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly |
| Photoredox Catalysis | Unique bond formations, mild conditions |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and materials science. nih.govmdpi.com For 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine chemistry, these computational tools can be applied to:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds. crimsonpublishers.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By defining a set of parameters, such as a target protein binding affinity or a specific absorption wavelength, these models can generate novel 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine derivatives that have a high probability of possessing the desired characteristics.
Synthetic Route Prediction: AI tools are being developed to predict optimal synthetic routes for complex molecules. This can save significant time and resources in the laboratory by identifying the most efficient and highest-yielding reaction pathways.
Advancements in High-Throughput Screening and Lead Identification Strategies for Novel Targets
High-throughput screening (HTS) is a critical tool for identifying biologically active compounds from large chemical libraries. azolifesciences.comewadirect.com Future advancements in HTS will enable the screening of 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine analogs against a wider range of biological targets with greater efficiency and precision.
Key areas of development include:
Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify those that produce a desired phenotypic change, without prior knowledge of the specific molecular target. This can lead to the discovery of compounds with novel mechanisms of action.
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. This enables the rapid identification of compounds that bind to a specific protein target.
High-Content Imaging: This automated microscopy technique allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed understanding of a compound's biological effects.
Development of Advanced Analytical Techniques for Trace Analysis and Characterization of Novel Derivatives
The synthesis and study of novel 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine derivatives require sophisticated analytical techniques for their purification, characterization, and quantification. Future research will rely on the continued development of more sensitive and selective analytical methods.
Emerging trends in this area include:
Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules within a biological tissue sample. MSI could be used to study the distribution of 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine derivatives in different organs and tissues, providing valuable information about their pharmacokinetic and pharmacodynamic properties.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique is used to determine the three-dimensional structure of proteins and other biological macromolecules at atomic resolution. Cryo-EM could be used to visualize the binding of 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine derivatives to their protein targets, providing insights into their mechanism of action.
Advanced Chromatographic Techniques: The development of novel stationary phases and column technologies for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) will enable the separation of complex mixtures of analogs and their metabolites with greater resolution and efficiency.
Potential for Integration with Supramolecular Chemistry and Materials Science for Advanced Chemical Systems
The unique structural and electronic properties of 3-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyrrolidine derivatives make them attractive building blocks for the construction of advanced chemical systems in the realms of supramolecular chemistry and materials science.
Future research in this area could explore:
Self-Assembling Systems: By introducing specific functional groups, it may be possible to design derivatives that self-assemble into well-defined nanostructures, such as micelles, vesicles, or fibers. These materials could have applications in drug delivery, sensing, or catalysis.
Functional Materials: The incorporation of these pyrrolidine derivatives into polymers or other materials could impart novel optical, electronic, or mechanical properties. For example, derivatives with interesting photophysical properties could be used in the development of organic light-emitting diodes (OLEDs) or sensors.
Chiral Materials: The inherent chirality of the pyrrolidine ring can be exploited to create chiral materials with applications in asymmetric catalysis, chiral separations, and chiroptical devices.
Q & A
(Basic) What are the standard synthetic routes for 3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine and its derivatives?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions using boronic acids (e.g., Suzuki-Miyaura coupling) to link pyrrolidine and benzo[d][1,3]dioxolyl moieties .
- Etherification to introduce the oxygen bridge between the pyrrolidine and dioxole ring under basic conditions (e.g., NaH/THF) .
- Protection/deprotection strategies for sensitive functional groups, such as using TsCl (tosyl chloride) to stabilize intermediates .
Key reagents include Pd(PPh₃)₄ for catalytic cross-coupling and Na₂CO₃ as a base. Optimization of reaction time and temperature (e.g., 90–105°C) is critical for yield improvement .
(Advanced) How can computational methods enhance the synthesis and optimization of this compound derivatives?
Advanced computational approaches include:
- Quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error in experimental design .
- Machine learning (ML) to analyze reaction databases and identify optimal conditions (e.g., solvent, catalyst) for challenging steps like stereoselective synthesis .
- Molecular docking to pre-screen derivatives for target binding affinity, prioritizing compounds for synthesis .
These methods create a feedback loop where experimental data refine computational models, accelerating discovery .
(Basic) Which characterization techniques are critical for confirming the structure of synthesized this compound compounds?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity and stereochemistry of the pyrrolidine and dioxole rings .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula and detect impurities .
- X-ray Crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .
(Advanced) What strategies are employed to analyze structure-activity relationships (SAR) in benzo[d][1,3]dioxol-5-yl-pyrrolidine hybrids?
SAR analysis involves:
- Comparative studies of analogs with systematic structural variations (e.g., substituents on the pyrrolidine ring or dioxole moiety). For example, methoxy groups on pyrazine enhance activity compared to unsubstituted analogs .
- Functional group replacement : Substituting sulfur for oxygen in the ether linkage (e.g., thioether derivatives) to assess bioavailability changes .
- In vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural features (e.g., logP, hydrogen-bond donors) with activity .
(Advanced) How do stereochemical considerations influence the biological activity and synthetic pathways of pyrrolidine-containing compounds?
- Stereoselective synthesis : Chiral catalysts (e.g., Pd with chiral ligands) or enzymatic resolution to isolate enantiomers with higher activity .
- Biological impact : For example, (3R,4R)-configured pyrrolidines show improved receptor binding due to spatial compatibility with target proteins .
- Analytical challenges : Use chiral HPLC or NMR with shift reagents to distinguish enantiomers during characterization .
(Basic) What in vitro assays are commonly used to assess the biological activity of this compound derivatives?
- Enzyme inhibition assays : Measure IC₅₀ against targets like kinases or transporters using fluorescence-based protocols .
- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) or antiproliferative effects in cancer cell lines .
- Receptor binding studies : Radioligand displacement assays to quantify affinity for GPCRs or ion channels .
(Advanced) What experimental approaches are used to resolve contradictions in biological activity data among structurally similar benzo[d][1,3]dioxol-5-yl derivatives?
- Orthogonal assays : Validate activity using multiple methods (e.g., SPR for binding kinetics alongside functional assays) .
- Meta-analysis : Aggregate data from published studies to identify trends, such as the role of methoxy substituents in enhancing potency .
- Structural modeling : Overlay crystal structures of analogs to identify critical binding interactions that explain activity differences .
(Advanced) How can reaction conditions be systematically optimized for challenging steps in the synthesis of this compound analogs?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions via statistical modeling .
- Inert atmosphere techniques : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions) to prevent side reactions .
- Real-time monitoring : Employ techniques like in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
